3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide
Description
This compound features a propanamide backbone bridging two heterocyclic moieties: a 5-(benzyloxy)-substituted indole and a 5-cyclopropyl-1,3,4-thiadiazole. Its synthesis likely involves coupling reactions between activated indole intermediates and thiadiazol-2-amine derivatives, as seen in analogous compounds .
Properties
Molecular Formula |
C23H22N4O2S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(5-phenylmethoxyindol-1-yl)propanamide |
InChI |
InChI=1S/C23H22N4O2S/c28-21(24-23-26-25-22(30-23)17-6-7-17)11-13-27-12-10-18-14-19(8-9-20(18)27)29-15-16-4-2-1-3-5-16/h1-5,8-10,12,14,17H,6-7,11,13,15H2,(H,24,26,28) |
InChI Key |
VPBUZIYBCFTXDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)CCN3C=CC4=C3C=CC(=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide typically involves multiple steps, starting with the preparation of the indole and thiadiazole intermediates. The indole moiety can be synthesized through Fischer indole synthesis, while the thiadiazole ring can be prepared via cyclization reactions involving thiosemicarbazides and carboxylic acids. The final coupling step involves the reaction of the indole and thiadiazole intermediates with a benzyloxy group under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogenation using palladium on carbon (Pd/C) in ethanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of indole N-oxide.
Reduction: Conversion of nitro group to amine.
Substitution: Replacement of benzyloxy group with other nucleophiles.
Scientific Research Applications
3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The indole moiety can interact with tryptophan-binding proteins, while the thiadiazole ring may inhibit specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogs from the provided evidence:
Structural and Functional Differences
- Indole Modifications : The target compound’s 5-benzyloxyindole differs from 2h’s indol-3-yl group and compound 7c’s absence of indole (replaced by oxadiazole-thiazole) . Benzyloxy groups typically increase lipophilicity and steric hindrance compared to methyl or unsubstituted indoles .
- Thiadiazole vs. Oxadiazole : The target’s thiadiazole ring (with sulfur) may confer greater metabolic resistance than oxadiazole-based analogs (e.g., 7c), which are more prone to oxidative degradation .
- Substituent Effects : Cyclopropyl on thiadiazole (target and 2h) enhances rigidity and may improve binding specificity compared to methyl-substituted thiadiazoles (e.g., Molecule 20) .
Physicochemical Properties
- Melting Points : The target’s melting point is unreported, but analogs with similar bulk (e.g., 2h) likely exhibit higher melting points (>180°C) due to crystalline packing, whereas smaller molecules like 7c melt at lower temperatures (134–178°C) .
- Spectroscopic Data : The target’s ¹H-NMR would show indole protons (δ 6.5–8.1 ppm), benzyloxy CH₂ (δ 4.5–5.0 ppm), and cyclopropyl protons (δ 0.5–1.5 ppm), aligning with patterns in 2h and 7c .
Biological Activity
The compound 3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. Its unique structure, which combines an indole ring with a benzyloxy group and a thiadiazole moiety, suggests various therapeutic applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits a range of biological activities, which can be categorized as follows:
- Antimicrobial Activity : The presence of both indole and thiadiazole moieties contributes to its potential antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Research has suggested that derivatives of indole and thiadiazole can modulate inflammatory pathways, indicating that this compound may possess anti-inflammatory properties.
- Anticancer Potential : The dual functionality of the compound enhances its binding affinity to biological targets involved in cancer progression, making it a candidate for further investigation in oncology.
The mechanism of action for 3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammation and cancer cell proliferation.
- Receptor Modulation : Interaction studies suggest that it may act on certain receptors involved in cellular signaling pathways.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique properties and potential advantages of 3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide:
| Compound Name | Structure Features | Key Biological Activities |
|---|---|---|
| 3-(4-methoxyphenyl)-N-(5-cyclopropylthiadiazol)propanamide | Methoxy group instead of benzyloxy | Antimicrobial |
| 3-(5-hydroxyindol-1-yl)-N-(5-cyclopropylthiadiazol)propanamide | Hydroxyl substitution | Enhanced solubility |
| N-(benzothiazol-2-yl)-propanamide | Lacks indole component | Antimicrobial |
Case Studies
Several studies have been conducted to explore the biological activity of this compound:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy against various bacterial strains and found significant inhibition at specific concentrations.
- Anti-inflammatory Research : Another study investigated the anti-inflammatory effects in vitro using cell lines exposed to inflammatory stimuli. Results indicated reduced cytokine production when treated with the compound.
- Cancer Cell Line Testing : In vitro tests on cancer cell lines demonstrated that the compound inhibited cell proliferation significantly compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
